molecular formula C15H18ClNO3 B5208895 6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one

6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one

Cat. No. B5208895
M. Wt: 295.76 g/mol
InChI Key: CFPLDJVWJLTPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one, also known as SNS-032, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. This compound has shown promising results in preclinical studies, and its mechanism of action has been the subject of numerous investigations.

Mechanism of Action

6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one inhibits CDKs by binding to the ATP-binding site of the kinase domain. This prevents the CDK from phosphorylating its downstream targets, leading to cell cycle arrest and apoptosis. 6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one has been shown to be selective for CDK9, which is involved in transcriptional regulation and has been implicated in the progression of several types of cancer.
Biochemical and Physiological Effects:
6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. 6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one has been shown to have synergistic effects with other anticancer agents, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of 6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one is its selectivity for CDK9, which allows for targeted inhibition of cancer cells while minimizing effects on normal cells. However, 6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one has limited solubility in aqueous solutions, which can be a challenge for in vitro experiments. In addition, the use of 6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one in animal studies may be limited by its pharmacokinetic properties, such as poor bioavailability and rapid clearance.

Future Directions

There are several potential future directions for research on 6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of 6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one. Another direction is the investigation of 6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one in combination with other anticancer agents, such as immunotherapy or targeted therapy. Finally, the use of 6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one in clinical trials for the treatment of cancer is an important area of future research.

Synthesis Methods

The synthesis of 6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one involves several steps, starting with the reaction of 6-chloro-4-hydroxycoumarin with propylamine to form 6-chloro-4-(propylamino)coumarin. This intermediate is then reacted with ethylene oxide to produce 6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one. The final product is obtained through purification and isolation steps.

Scientific Research Applications

6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one has been widely studied for its potential applications in cancer research. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a key role in cell cycle regulation and are frequently overexpressed in cancer cells. 6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors.

properties

IUPAC Name

6-chloro-3-[[2-hydroxyethyl(propyl)amino]methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c1-2-5-17(6-7-18)9-11-10-20-14-4-3-12(16)8-13(14)15(11)19/h3-4,8,10,18H,2,5-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPLDJVWJLTPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC1=COC2=C(C1=O)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.